molecular formula C17H21F3N2O B2868657 N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2418714-20-0

N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B2868657
CAS RN: 2418714-20-0
M. Wt: 326.363
InChI Key: MJQVPIYPCNXNLP-UHFFFAOYSA-N
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Description

“N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its ability to improve stability, lipophilicity, and bioavailability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally stable under a variety of conditions, but the compound could undergo reactions at the amide group or the phenyl ring .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Trifluoromethyl groups are often used in medicinal chemistry and can influence the potency, selectivity, and metabolic stability of drug molecules .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, and potential applications, particularly in the field of medicinal chemistry given the presence of the trifluoromethyl group .

properties

IUPAC Name

N-(1-cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O/c1-4-5-14(11-21)22-15(23)16(2,3)10-12-6-8-13(9-7-12)17(18,19)20/h6-9,14H,4-5,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQVPIYPCNXNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C(C)(C)CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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